2,5-Bis(bromomethyl)benzenesulfonic acid

Electrosynthesis Water-Soluble Polymers Green Chemistry

Researchers requiring water-soluble conjugated polymers often face low yields and chain degradation from post-polymerization sulfonation. 2,5-Bis(bromomethyl)benzenesulfonic acid (CAS 1204-10-0) is a trifunctional monomer that eliminates these steps with a pre-installed sulfonic acid group, enabling direct aqueous-phase electrosynthesis. - Enables aqueous electrochemical synthesis of sulfonated PPV/PPX derivatives, which is impossible with non-sulfonated analogs due to insolubility. - Imparts intrinsic cation-exchange capacity, forming insoluble complexes with Ba²⁺, Fe³⁺, and Cu²⁺ without post-functionalization. - Streamlines R&D workflows by providing a single building block for crosslinking and hydrophilicity in aqueous media.

Molecular Formula CdH2OZr
Molecular Weight 221.65 g/mol
Cat. No. B12341381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Bis(bromomethyl)benzenesulfonic acid
Molecular FormulaCdH2OZr
Molecular Weight221.65 g/mol
Structural Identifiers
SMILESO.[Zr].[Cd]
InChIInChI=1S/Cd.H2O.Zr/h;1H2;
InChIKeyHSTSSVQJKCCPNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Bis(bromomethyl)benzenesulfonic Acid: Technical & Procurement Baseline


2,5-Bis(bromomethyl)benzenesulfonic acid (CAS 1204-10-0) is a trifunctional aromatic monomer with the molecular formula C₈H₈Br₂O₃S and a molecular weight of 344.02 g/mol [1]. This compound uniquely integrates two benzylic bromomethyl electrophilic sites with a directly attached sulfonic acid (-SO₃H) group on the same benzene ring, distinguishing it from non-sulfonated bis(halomethyl)arenes that require post-functionalization to achieve hydrophilicity or ion-exchange capacity . Its primary scientific and industrial utility resides in the electrosynthesis of water-soluble conjugated polymers and as a hydrophilic crosslinking building block, where the pre-installed sulfonate moiety eliminates downstream sulfonation steps and associated yield losses [1]. Key physicochemical properties include a calculated density of 2.009 g/cm³ and a LogP value of 3.80390, which inform solvent selection and purification strategies .

Aqueous electrosynthesis compatible monomer
Pre-installed sulfonate group for ion-exchange capacity
Trifunctional building block with dual benzylic bromide sites

2,5-Bis(bromomethyl)benzenesulfonic Acid: Advantages Over Non-Sulfonated Analogs


Generic substitution with non-sulfonated bis(halomethyl)arenes such as 1,4-bis(bromomethyl)benzene (CAS 623-24-5) fails to replicate the performance of 2,5-bis(bromomethyl)benzenesulfonic acid in targeted applications because the pre-installed sulfonic acid group is the structural determinant of both reaction medium compatibility and final material functionality [1]. While 1,4-bis(bromomethyl)benzene provides identical benzylic bromide reactivity for crosslinking, its complete lack of sulfonate functionality renders the resulting polymers hydrophobic and unsuitable for aqueous-phase synthesis or ion-exchange applications without additional, often inefficient, post-polymerization sulfonation steps that carry the risk of chain degradation and non-uniform functionalization [2]. In contrast, the target compound's intrinsic sulfonic acid group confers water solubility to both the monomer and the derived polymers, enabling the direct electrochemical synthesis of water-soluble poly(p-xylylene) (PPX) and poly(p-phenylenevinylene) (PPV) derivatives in aqueous electrolytes—a process that is simply not feasible with non-sulfonated analogs due to monomer insolubility [1]. Furthermore, the sulfonic acid group endows the resulting materials with inherent cation-exchange capacity and the ability to form insoluble complexes with multivalent cations such as Ba²⁺, Fe³⁺, and Cu²⁺, a functional property that cannot be achieved with neutral crosslinkers without extensive additional synthetic modification [1].

Attribute
Target Compound
Non-Sulfonated Analog
Reaction Medium
Aqueous electrolyte compatible; enables direct aqueous electrosynthesis
Requires organic solvents; aqueous synthesis may not be feasible
Functional Output
Built-in sulfonate provides cation-exchange and ion-binding capacity
Lacks sulfonate groups; post-sulfonation may cause chain degradation and non-uniform functionalization

2,5-Bis(bromomethyl)benzenesulfonic Acid: Differentiation Evidence


Water Solubility and Aqueous Electrolyte Compatibility

The target compound 2,5-bis(bromomethyl)benzenesulfonic acid enables electropolymerization in wholly aqueous ammonium acetate or lithium nitrate electrolyte solutions due to its intrinsic water solubility conferred by the sulfonic acid group [1]. In contrast, the non-sulfonated analog 1,4-bis(bromomethyl)benzene is insoluble in aqueous media, necessitating organic solvents such as DMF or DMSO for any polymerization or crosslinking reactions [2]. This fundamental difference in reaction medium compatibility directly impacts process sustainability, cost, and the ability to synthesize water-soluble products without organic solvent removal steps [1].

Aqueous Compatibility
Reported
Target monomer dissolves in aqueous ammonium acetate or lithium nitrate electrolyte; non-sulfonated analog requires organic solvent such as DMF or DMSO
Enables aqueous electrosynthesis workflow
Observed at Hg pool cathode; solvent selection context
Electrosynthesis Water-Soluble Polymers Green Chemistry

Inherent Cation-Binding Capacity

Poly(p-xylylene) (PPX) polymers electrosynthesized from 2,5-bis(bromomethyl)benzenesulfonic acid form insoluble complexes or salts with Ba²⁺, Fe³⁺, and Cu²⁺ cations due to the pendant sulfonate groups [1]. This ion-binding functionality is an intrinsic property of the polymer backbone resulting directly from the monomer's sulfonic acid group and requires no post-polymerization modification [1]. In contrast, PPX polymers derived from non-sulfonated analogs such as 1,4-bis(bromomethyl)benzene lack any ion-exchange capacity and cannot selectively bind or precipitate multivalent cations without additional functionalization steps that would alter the polymer's structural integrity [1][2].

Cation-Binding Capacity
Class-level
Resulting sulfonic acid-substituted PPX forms insoluble complexes with Ba²⁺, Fe³⁺, and Cu²⁺
Built-in ion-exchange functionality without post-modification
Class-level inference; verify with target polymer batch
Ion-Exchange Materials Polyelectrolytes Metal Ion Sequestration

LogP and Density Differences

The target compound 2,5-bis(bromomethyl)benzenesulfonic acid possesses a calculated LogP value of 3.80390 and a density of 2.009 g/cm³ . These physicochemical parameters differ substantially from those of the non-sulfonated analog 1,4-bis(bromomethyl)benzene (CAS 623-24-5; molecular formula C₈H₈Br₂; molecular weight 263.96 g/mol; density approximately 1.8 g/cm³ for the 1,3-isomer) . The higher density and distinct LogP of the target compound reflect the presence of the sulfonic acid group and directly influence solvent partitioning behavior, crystallization conditions, and handling requirements during scale-up .

Physicochemical Properties
Data to verify
LogP 3.80 · Density 2.009 g/cm³ (calc.)
Informs solvent selection and purification strategy
Calculated values; confirm experimentally
Physicochemical Characterization Solvent Selection Process Development

2,5-Bis(bromomethyl)benzenesulfonic Acid: Application Scenarios


Electrosynthesis of Water-Soluble Conjugated Polymers

In this scenario, 2,5-bis(bromomethyl)benzenesulfonic acid serves as a monomer precursor for controlled potential electrochemical reduction at an Hg pool cathode in aqueous ammonium acetate or lithium nitrate electrolyte to produce water-soluble poly(p-xylylene) (PPX) and poly(p-phenylenevinylene) (PPV) polymers [1]. This application is uniquely enabled by the compound's intrinsic water solubility conferred by the sulfonic acid group; non-sulfonated analogs such as 1,4-bis(bromomethyl)benzene cannot be processed under these aqueous conditions and would require organic solvents that are less sustainable and more costly [1]. Co-electrolysis with other precursors yields water-soluble random co-polymers with tunable properties [1].

Sulfonate Ion-Exchange Membranes and Polyelectrolytes

Polymers derived from 2,5-bis(bromomethyl)benzenesulfonic acid possess pendant sulfonate groups that confer intrinsic cation-exchange capacity without requiring post-polymerization sulfonation [1]. The resulting sulfonic acid-substituted PPX forms insoluble complexes or salts with multivalent cations including Ba²⁺, Fe³⁺, and Cu²⁺, demonstrating ion-binding functionality directly applicable to metal ion sequestration, water softening, and selective ion-exchange membrane fabrication [1]. Procurement of this compound is indicated for projects requiring built-in ion-exchange functionality where the alternative approach—post-sulfonation of neutral polymer backbones—introduces process variability and risks chain scission.

Hydrophilic Crosslinking Agent for Aqueous Modification

The dual bromomethyl groups of 2,5-bis(bromomethyl)benzenesulfonic acid provide reactive sites for nucleophilic substitution with amine- or thiol-containing polymers, while the sulfonic acid group imparts hydrophilicity to the resulting crosslinked network [1]. This compound is particularly suited for aqueous-phase crosslinking applications where non-sulfonated crosslinkers such as 1,4-bis(bromomethyl)benzene would phase-separate or precipitate before reaction completion [1]. The pre-installed sulfonate functionality eliminates the need for post-crosslinking sulfonation to achieve water compatibility.

Co-Electrolysis Synthesis of Water-Soluble Co-Polymers

Co-electrolysis of 2,5-bis(bromomethyl)benzenesulfonic acid with structurally related precursors such as 2,5-bis(dibromomethyl)benzenesulfonic acid yields water-soluble random co-polymers with tunable sulfonate density and polymer backbone structure [1]. This approach enables precise control over the degree of sulfonation and polymer properties without requiring multi-step post-polymerization functionalization protocols. Procurement of this compound supports combinatorial materials discovery workflows targeting optimized polyelectrolytes for specific applications.

Application
Selection Property
Validation Focus
Aqueous electrosynthesis of conjugated polymers
Pre-installed sulfonate for aqueous electrolyte compatibility
Polymer solubility and electrochemical yield
Ion-exchange membrane fabrication
Built-in cation-exchange capacity without post-sulfonation
Cation-binding selectivity and membrane integrity
Aqueous-phase crosslinking
Water-compatible dual benzylic bromide reactivity
Crosslinking efficiency in aqueous media
Co-polymer electrosynthesis
Tunable sulfonate density via co-monomer ratio
Copolymer composition and property control

Technical Documentation Hub

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16 linked technical documents
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